1-(3-Chlorobenzyl)imidazolidin-2-one
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Overview
Description
1-(3-Chlorobenzyl)imidazolidin-2-one is a chemical compound that belongs to the class of imidazolidinones. Imidazolidinones are five-membered heterocyclic compounds containing two nitrogen atoms and one oxygen atom in the ring. The presence of a 3-chlorobenzyl group attached to the nitrogen atom of the imidazolidinone ring makes this compound unique. It is widely used in various fields, including pharmaceuticals, agrochemicals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Chlorobenzyl)imidazolidin-2-one can be achieved through several methods. One common approach involves the reaction of 3-chlorobenzylamine with ethylene carbonate in the presence of a base such as potassium carbonate. The reaction is typically carried out at elevated temperatures (around 100-150°C) to facilitate the formation of the imidazolidinone ring.
Another method involves the use of 3-chlorobenzyl isocyanate and ethylenediamine. The reaction proceeds through the formation of an intermediate urea, which cyclizes to form the imidazolidinone ring. This reaction is usually carried out at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound often involves the use of continuous flow reactors to ensure efficient and scalable synthesis. The use of catalysts, such as palladium or nickel, can enhance the reaction rates and yields. Additionally, the reaction conditions are optimized to minimize by-products and ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-(3-Chlorobenzyl)imidazolidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding imidazolidinone derivatives.
Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of reduced imidazolidinone derivatives.
Substitution: The 3-chlorobenzyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, resulting in the formation of substituted imidazolidinone derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents such as tetrahydrofuran or diethyl ether at low temperatures.
Substitution: Amines, thiols; reactions are carried out in the presence of a base such as sodium hydroxide or potassium carbonate in organic solvents like dichloromethane or ethanol.
Major Products Formed
The major products formed from these reactions include various substituted imidazolidinone derivatives, which can have different functional groups attached to the imidazolidinone ring, enhancing their chemical and biological properties.
Scientific Research Applications
1-(3-Chlorobenzyl)imidazolidin-2-one has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-(3-Chlorobenzyl)imidazolidin-2-one involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular pathways involved depend on the specific application and target of the compound.
Comparison with Similar Compounds
1-(3-Chlorobenzyl)imidazolidin-2-one can be compared with other imidazolidinone derivatives, such as:
1-Benzylimidazolidin-2-one: Lacks the chlorine substituent, which can affect its chemical and biological properties.
1-(4-Chlorobenzyl)imidazolidin-2-one: Similar structure but with the chlorine substituent at the 4-position, which can lead to different reactivity and biological activity.
1-(3-Methylbenzyl)imidazolidin-2-one: Contains a methyl group instead of a chlorine atom, resulting in different chemical and biological properties.
The presence of the 3-chlorobenzyl group in this compound makes it unique and can influence its reactivity, stability, and biological activity compared to other similar compounds.
Properties
IUPAC Name |
1-[(3-chlorophenyl)methyl]imidazolidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClN2O/c11-9-3-1-2-8(6-9)7-13-5-4-12-10(13)14/h1-3,6H,4-5,7H2,(H,12,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWBAZKSTBCFLBK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)N1)CC2=CC(=CC=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
896683-64-0 |
Source
|
Record name | 1-(3-chlorobenzyl)imidazolidin-2-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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